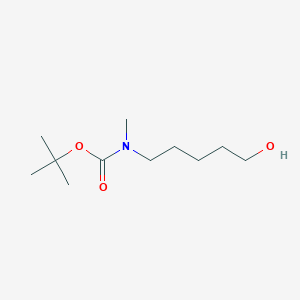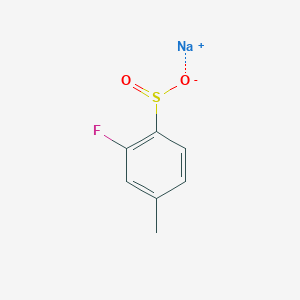
(methylsulfanyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylsulfanylformamide (also known as MSF) is an organic compound that is used in a variety of scientific and industrial applications. MSF is a colorless liquid with a low odor and a boiling point of 160°C. It is a polar aprotic solvent, meaning it can dissolve a wide range of organic and inorganic compounds. MSF is also known for its low toxicity, making it a popular choice for laboratory experiments.
作用機序
Methylsulfanylformamide is a polar aprotic solvent, meaning it can dissolve a wide range of organic and inorganic compounds. Its polar nature allows it to interact with the charges of molecules, allowing it to dissolve ionic compounds. Its aprotic nature also allows it to dissolve non-polar compounds, such as hydrocarbons.
Biochemical and Physiological Effects
Methylsulfanylformamide has been studied for its potential biochemical and physiological effects. Studies have shown that MSF can act as an antioxidant, meaning it can help protect cells from oxidative damage. In addition, MSF has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain diseases. Finally, MSF has also been shown to have antifungal and antibacterial properties.
実験室実験の利点と制限
Methylsulfanylformamide has several advantages for laboratory experiments. It has a low boiling point, making it easy to evaporate after use. It is also non-toxic and non-flammable, making it safe to use in laboratories. In addition, MSF is a polar aprotic solvent, meaning it can dissolve a wide range of organic and inorganic compounds. However, MSF also has some limitations. It is not miscible with water, making it difficult to use in aqueous solutions. In addition, it is not very stable and can react with certain compounds, making it difficult to use in some experiments.
将来の方向性
Methylsulfanylformamide has many potential future applications. It could be used in the development of new pharmaceuticals, as well as in the synthesis of polymers and nanomaterials. In addition, MSF could be used to develop new catalysts and enzymes, as well as to improve the efficiency of existing catalysts and enzymes. Finally, MSF could be used to develop new methods for the synthesis of organic compounds and pharmaceuticals.
合成法
Methylsulfanylformamide can be synthesized in a variety of ways. One of the most common methods is through the reaction of formamide and sulfur dioxide. This reaction produces a mixture of MSF and sulfuric acid, which can be separated by distillation. Alternatively, MSF can be synthesized from the reaction of formaldehyde and sulfur dioxide. This reaction produces a mixture of MSF and formic acid, which can be separated by fractional distillation.
科学的研究の応用
Methylsulfanylformamide is widely used in scientific research. It is used as a solvent in various types of chemical synthesis, such as the synthesis of organic compounds and pharmaceuticals. MSF is also used in the preparation of catalysts, as well as in the synthesis of enzymes and other proteins. In addition, MSF is used in the synthesis of polymers and in the preparation of nanomaterials.
特性
| { "Design of the Synthesis Pathway": "The synthesis of (methylsulfanyl)formamide can be achieved through the reaction of methyl mercaptan with formamide in the presence of a suitable catalyst.", "Starting Materials": [ "Methyl mercaptan", "Formamide" ], "Reaction": [ "Add methyl mercaptan to formamide in the presence of a catalyst such as zinc oxide or copper sulfate", "Heat the mixture to a temperature of around 100-120°C", "Stir the mixture for several hours until the reaction is complete", "Allow the mixture to cool and then filter off any solid impurities", "Distill the resulting liquid to obtain (methylsulfanyl)formamide as a clear, colorless liquid" ] } | |
CAS番号 |
21325-07-5 |
分子式 |
C2H5NOS |
分子量 |
91.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




